molecular formula H4IN B076021 Azane;hydroiodide CAS No. 12027-06-4

Azane;hydroiodide

Cat. No. B076021
CAS RN: 12027-06-4
M. Wt: 144.943 g/mol
InChI Key: UKFWSNCTAHXBQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azane;hydroiodide-like compounds often involves aqueous oxidative polymerization processes. For instance, the synthesis of azanes, which are related to azane;hydroiodide, involves the polymerization of aniline by ammonium peroxydisulfate and HCl. This process is highly sensitive to the pH of the polymerization system, leading to the formation of polymeric or oligomeric species containing an N-N backbone. These species are characterized by their self-assembled nano/micro hollow spheres, distinguishing them from conventional polyaniline forms (Venancio et al., 2006).

Molecular Structure Analysis

The molecular structure of azane;hydroiodide and related compounds is notably complex and varied. For example, the formation of bis(1 degree-amino)cyclodistib(III)azanes showcases the diversity of azane structures, including cis and trans isomers with unique bonding patterns and geometries. These compounds highlight the intricate molecular architecture that can arise from azane-based syntheses, involving multiple covalent bonds and isomeric forms (Eisler & Chivers, 2006).

Chemical Reactions and Properties

Azane;hydroiodide and its analogs participate in a variety of chemical reactions, demonstrating a broad range of properties. For instance, the formation of azidochlorogallane and related azidogallanes from the reaction between H2GaCl and LiN3 showcases the reactivity of azane-like compounds. These reactions result in the formation of novel nanostructures, highlighting the potential of azane;hydroiodide in nanotechnology applications (McMurran et al., 1998).

Physical Properties Analysis

The physical properties of azane;hydroiodide and related compounds are critical for understanding their potential applications. For example, the study of pressure-induced transformations of dabco hydroiodide demonstrates the impact of environmental conditions on the structural and physical properties of these compounds. These transformations under pressure conditions reveal the adaptability and versatility of azane-based materials, offering insights into their potential utility in various scientific fields (Olejniczak & Katrusiak, 2010).

Chemical Properties Analysis

The chemical properties of azane;hydroiodide are central to its scientific interest. Studies focusing on the synthesis and characterizations of azo derivatives, for example, shed light on the chemical behavior of azane-like compounds. These studies provide detailed insights into the molecular interactions and reactions that define the chemical properties of azane;hydroiodide, contributing to a deeper understanding of its potential applications in material science and chemistry (Albayrak et al., 2009).

Scientific Research Applications

Azanes: Nano/Micro Self-Assembled Hollow Spheres

Azanes, a class of materials observed during the aqueous oxidative polymerization of aniline, form nano/micro self-assembled hollow spheres. These spheres, characterized by their N-N backbone and distinct hollow microsphere structure, display potential for nanoscience applications due to their unique properties. The process of their formation is highly sensitive to the pH of the polymerization system, and they differ significantly from conventional polyaniline forms. This opens up new avenues in the field of self-assembled nano/micro particles with considerable potential applicability (Venancio et al., 2006).

Stability Constants of Metal Complexes of Complexones

Azane derivatives, like iminodiacetic acid (2,2'-azanediyldiacetic acid, IDA) and other complexones, play a crucial role in biomedical and environmental sectors. Their stability constants with metal complexes have been critically evaluated, highlighting their significance in diverse applications. This critical evaluation of stability constants underscores the necessity of understanding the intricate interactions between these complexones and metal ions for their effective application in various fields (Anderegg et al., 2005).

Bicyclic and Tricyclic Bis(amido)cyclodiphosph(III)azane Compounds

Bis(amido)cyclodiphosph(III)azanes are a focal point for the coordination chemistry of main-group elements. These compounds, acting as dinegative chelating N-donor ligands, exhibit an array of structures and potential applications. Their syntheses, classifications, and potential applicability are thoroughly reviewed, showcasing their relevance in the field of coordination chemistry and their potential industrial applications (Stahl, 2000).

Water-Soluble BODIPY and aza-BODIPY Dyes

The field of water-soluble BODIPY and aza-BODIPY dyes has witnessed significant progress, primarily due to their diverse applications. By introducing hydrophilic groups into the BODIPY core, their solubilities in aqueous solutions have been greatly improved. This enhancement in solubility has facilitated their use in areas like chemosensors, biomacromolecule labeling, bio-imaging, and photodynamic therapy, marking their importance in scientific research and medical applications (Fan et al., 2014).

Azithromycin and Charge-Transfer Chemistry

While Azithromycin (AZM) is primarily known for its medical applications, its chemical properties, particularly its charge-transfer (CT) complexation with iodine, have garnered attention. Understanding the chemical and physical properties of AZM in different solvents, as in the study of its CT complexation with iodine, is crucial. This study emphasizes the importance of comprehending the underlying chemical interactions of compounds like AZM, which are used in critical applications such as treating COVID-19 (Adam et al., 2020).

Safety and Hazards

Ammonia, the simplest azane, is explosive when mixed with air (15 – 25%) . Other lower azanes can also form explosive mixtures with air . The lighter liquid azanes are highly flammable; this risk increases with the length of the nitrogen chain .

Future Directions

Azane Fuel Solutions, a company that develops proprietary technology and services for ammonia fuel handling, is working on building the world’s first ammonia bunkering network . This is expected to enable a large-scale shift to carbon-free fuel for maritime transportation . The commencement of operations of the bunkering units is anticipated to begin in Scandinavia in 2025 .

Mechanism of Action

Target of Action

Azane, also known as ammonia, is a simple compound consisting of nitrogen and hydrogen . It is a part of a larger group of compounds known as azanes, which are acyclic, saturated hydronitrogens . The primary targets of azane are biological molecules that contain functional groups, such as carboxyl, hydroxyl, and amino groups, which can interact with the nitrogen atom in azane .

Mode of Action

Azane interacts with its targets through the formation of hydrogen bonds, due to the presence of a lone pair of electrons on the nitrogen atom . This interaction can lead to changes in the structure and function of the target molecules, thereby affecting various biological processes .

Biochemical Pathways

Azane is involved in several biochemical pathways, particularly those related to nitrogen metabolism . It can act as a source of nitrogen for the synthesis of amino acids and other nitrogen-containing compounds . Additionally, azane can participate in acid-base reactions, acting as a weak base .

Pharmacokinetics

Given the small size and polarity of azane, it is likely to be rapidly absorbed and distributed throughout the body . Its elimination is likely to occur mainly through the kidneys, as is common for small, water-soluble compounds .

Result of Action

The molecular and cellular effects of azane’s action depend on its concentration and the specific biological context . At physiological concentrations, azane can play important roles in various biological processes, such as protein synthesis and pH regulation . At higher concentrations, azane can be toxic, leading to cellular damage .

Action Environment

The action, efficacy, and stability of azane;hydroiodide can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of azane, thereby influencing its reactivity . Additionally, factors such as temperature and pressure can affect the rate of reactions involving azane .

properties

IUPAC Name

azane;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HI.H3N/h1H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFWSNCTAHXBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.943 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azane;hydroiodide

CAS RN

12027-06-4
Record name Ammonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12027-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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